3-{4-Oxo-5-[2-oxo-1-benzylbenzo[d]azolidin-3-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
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Overview
Description
3-{4-Oxo-5-[2-oxo-1-benzylbenzo[d]azolidin-3-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid is a complex organic compound featuring a thiazolidine ring, a benzyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-Oxo-5-[2-oxo-1-benzylbenzo[d]azolidin-3-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid typically involves multi-step organic reactions. One common approach is the condensation of a thiazolidine derivative with a benzylidene compound under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-{4-Oxo-5-[2-oxo-1-benzylbenzo[d]azolidin-3-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted thiazolidine or benzylidene derivatives .
Scientific Research Applications
3-{4-Oxo-5-[2-oxo-1-benzylbenzo[d]azolidin-3-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4-Oxo-5-[2-oxo-1-benzylbenzo[d]azolidin-3-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine derivatives: Compounds with similar thiazolidine rings but different substituents.
Benzylidene derivatives: Compounds with benzylidene moieties and varying functional groups.
Propanoic acid derivatives: Compounds with propanoic acid groups and different attached rings or chains.
Uniqueness
3-{4-Oxo-5-[2-oxo-1-benzylbenzo[d]azolidin-3-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid is unique due to its combination of a thiazolidine ring, benzylidene group, and propanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C21H16N2O4S2 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
3-[(5Z)-5-(1-benzyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C21H16N2O4S2/c24-16(25)10-11-22-20(27)18(29-21(22)28)17-14-8-4-5-9-15(14)23(19(17)26)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,24,25)/b18-17- |
InChI Key |
QMKLEXYUYQWVDG-ZCXUNETKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCC(=O)O)/C2=O |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCC(=O)O)C2=O |
Origin of Product |
United States |
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